molecular formula C11H11N3O3 B12125056 Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate

Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B12125056
M. Wt: 233.22 g/mol
InChI Key: CJRGAMBUEROEJX-UHFFFAOYSA-N
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Description

Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a hydroxyphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxybenzohydrazide with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of an acid catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-oxo-phenyl)-1H-1,2,4-triazole-5-carboxylate.

    Reduction: Formation of ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-methanol.

    Substitution: Formation of various substituted triazole derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The hydroxyphenyl group can enhance the compound’s ability to interact with hydrophilic and hydrophobic regions of proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate
  • Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate
  • Methyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate

Uniqueness

This compound is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C11H11N3O3/c1-2-17-11(16)10-12-9(13-14-10)7-4-3-5-8(15)6-7/h3-6,15H,2H2,1H3,(H,12,13,14)

InChI Key

CJRGAMBUEROEJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC(=CC=C2)O

Origin of Product

United States

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